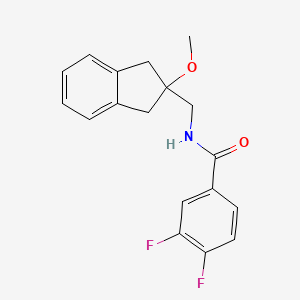

3,4-difluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3,4-difluoro-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17F2NO2/c1-23-18(9-13-4-2-3-5-14(13)10-18)11-21-17(22)12-6-7-15(19)16(20)8-12/h2-8H,9-11H2,1H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOYJDPPLRBWFDN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17F2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-difluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide typically involves multiple steps. One common approach is to start with the preparation of the indane moiety, followed by its attachment to the benzamide ring. The key steps include:

Synthesis of 2-methoxy-2,3-dihydro-1H-indene: This can be achieved through the reduction of 2-methoxy-1-indanone using a suitable reducing agent such as sodium borohydride.

Formation of the benzamide: The 3,4-difluorobenzoyl chloride is reacted with the indane derivative in the presence of a base like triethylamine to form the desired benzamide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

3,4-difluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

Reduction: The carbonyl group in the benzamide can be reduced to form an amine.

Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield 2-methoxy-1-indanone, while reduction of the benzamide can produce the corresponding amine.

Scientific Research Applications

3,4-difluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.

Material Science: The compound’s unique structural features make it suitable for use in the development of advanced materials with specific properties.

Biological Studies: It can be used to study the interactions between small molecules and biological macromolecules, providing insights into molecular recognition and binding.

Mechanism of Action

The mechanism of action of 3,4-difluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide involves its interaction with specific molecular targets. The fluorine atoms and the methoxy group play crucial roles in binding to the target sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogs

Substituent Effects on the Benzamide Core

Table 1: Key Analogs with Varying Benzamide Substituents

Key Findings :

- Fluorine vs. Chlorine/Hydroxy : The 3,4-difluoro substitution in the target compound offers superior metabolic resistance compared to chlorine or hydroxy groups, which may undergo oxidation or conjugation .

- Methoxy vs. Fluoro : The 4-methoxy analog (B4) exhibits lower lipophilicity (clogP ~2.1) than the target compound (clogP ~3.5), impacting membrane permeability .

Variations in the N-Linked Substituent

Table 2: Comparison of N-Substituent Modifications

Key Findings :

- Rigidity vs. Flexibility : The dihydroindenyl group in the target compound balances rigidity and flexibility, favoring target engagement without excessive steric bulk .

- Functional Groups : The methoxy group in the target compound may participate in hydrogen bonding, unlike the indolylethyl group in , which relies on aromatic interactions.

Biological Activity

3,4-Difluoro-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzamide is a synthetic compound belonging to the benzamide class. Its unique structure, characterized by the presence of fluorine atoms and a methoxy-substituted indane moiety, suggests potential biological activities that warrant detailed investigation. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The chemical structure of this compound is illustrated below:

This compound features:

- Fluorine Substituents : Enhancing lipophilicity and potentially increasing binding affinity to biological targets.

- Methoxy Group : Contributing to the compound's solubility and reactivity.

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. The fluorine atoms may enhance binding to receptors or enzymes due to their electronegative nature, while the methoxy group can influence the compound's sterics and electronic properties.

Key Mechanisms:

- Receptor Binding : The compound may act as a ligand for various receptors involved in signaling pathways.

- Enzyme Inhibition : It could inhibit key enzymes in metabolic pathways, affecting cellular function and proliferation.

Biological Activity and Therapeutic Applications

Research indicates that compounds similar to this compound have shown promise in various therapeutic areas, including cancer therapy and neuroprotection.

Case Studies:

- Cancer Research : A study demonstrated that benzamide derivatives exhibit significant inhibitory effects on cancer cell lines by targeting specific kinases involved in tumor growth. The unique structural features of 3,4-difluoro-N-(...) may similarly enhance its efficacy against cancer cells .

- Neuroprotective Effects : Compounds with similar indane structures have been investigated for their neuroprotective properties against oxidative stress in neuronal cells. The potential for 3,4-difluoro-N-(...) to mitigate neurodegeneration is an area of ongoing research .

Comparative Analysis with Similar Compounds

To understand the uniqueness of 3,4-difluoro-N-(...) compared to related compounds, a comparison table is provided below:

| Compound Name | Structural Features | Biological Activity | Notes |

|---|---|---|---|

| 3,4-Difluorobenzamide | Lacks indane moiety | Moderate anti-tumor activity | Less specificity |

| N-(2-methoxy...)benzamide | Lacks fluorine atoms | Lower binding affinity | Reduced efficacy |

| 3-Methoxy-N-benzamide | Similar backbone | Anti-inflammatory properties | Different target profile |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.